1-(Cyclohex-3-en-1-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(Cyclohex-3-en-1-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a cyclohexene ring fused to a tetrahydroisoquinoline core, with two ethoxy groups attached to the 6th and 7th positions of the isoquinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(Cyclohex-3-en-1-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of phenol, followed by acid hydrolysis.
Construction of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core is often constructed via Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Cyclohex-3-en-1-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclohex-3-en-1-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(Cyclohex-3-en-1-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
Cyclohex-3-en-1-ylmethanol: This compound shares the cyclohexene ring but lacks the tetrahydroisoquinoline core and ethoxy groups.
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate: This compound has a similar cyclohexene ring but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27NO2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-cyclohex-3-en-1-yl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H27NO2/c1-3-21-17-12-15-10-11-20-19(14-8-6-5-7-9-14)16(15)13-18(17)22-4-2/h5-6,12-14,19-20H,3-4,7-11H2,1-2H3 |
InChI Key |
NQOAKPOUJMMSCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3CCC=CC3)OCC |
Origin of Product |
United States |
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